molecular formula C4H7BrO2 B12308115 (+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid

(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid

Cat. No.: B12308115
M. Wt: 173.04 g/mol
InChI Key: YAQLSKVCTLCIIE-LIDOUZCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid is a deuterated analog of 2-bromobutyric acid, where six hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid typically involves the bromination of butyric acid derivatives. One common method is the bromination of deuterated butyric acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Deuterated butyric acid derivatives.

    Oxidation: Deuterated ketones or carboxylic acids.

    Reduction: Deuterated butyric acid.

Mechanism of Action

The mechanism of action of (+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in electrophilic reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This dual functionality makes it a valuable tool in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is advantageous .

Properties

Molecular Formula

C4H7BrO2

Molecular Weight

173.04 g/mol

IUPAC Name

2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D

InChI Key

YAQLSKVCTLCIIE-LIDOUZCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Br

Canonical SMILES

CCC(C(=O)O)Br

Origin of Product

United States

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